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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and

microbial producers of 2,3-Butanediol (2,3-BDO), a versatile platform chemical with significant

applications in the chemical, pharmaceutical, and biofuel industries. This document details the

primary microbial producers, the biosynthetic pathways involved, quantitative production data,

and detailed experimental protocols for the production, quantification, and analysis of 2,3-BDO.

Natural Occurrence and Microbial Producers
2,3-Butanediol is a naturally occurring organic compound found in a variety of sources,

including cocoa butter, sweet corn, and the roots of Ruta graveolens[1]. However, the most

significant and industrially viable sources of 2,3-BDO are microbial fermentations. A diverse

range of microorganisms, including bacteria, yeast, and fungi, are capable of producing 2,3-

BDO, often as a product of mixed-acid fermentation to prevent intracellular acidification and to

regulate the NADH/NAD+ ratio[2][3][4].

Bacterial Producers
Bacteria are the most extensively studied and efficient producers of 2,3-BDO. Several genera

are known for their high yields and productivity. The most notable bacterial producers belong to

the genera Klebsiella, Enterobacter, Bacillus, Serratia, and Paenibacillus[5][6]. Klebsiella

pneumoniae and Klebsiella oxytoca are particularly well-known for their ability to produce high

titers of 2,3-BDO, in some cases exceeding 150 g/L in fed-batch fermentations[4].
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Yeast and Fungal Producers
While generally producing lower yields than bacteria, certain yeasts and fungi are also natural

or engineered producers of 2,3-BDO. Saccharomyces cerevisiae, a widely used industrial

microorganism, has been metabolically engineered to produce 2,3-BDO at high

concentrations[6]. Other yeasts, such as those from the genera Candida and Pichia, have also

been investigated for their 2,3-BDO production capabilities.

Biosynthetic Pathways of 2,3-Butanediol
The microbial production of 2,3-Butanediol predominantly occurs through a conserved

metabolic pathway starting from pyruvate, a central intermediate in glycolysis. The pathway

consists of three key enzymatic steps.

The primary pathway for 2,3-BDO synthesis involves the following enzymes:

α-Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to

form α-acetolactate. In Klebsiella, this enzyme is encoded by the budB gene[3][4].

α-Acetolactate Decarboxylase (ALDC): Converts α-acetolactate to acetoin. The

corresponding gene in Klebsiella is budA[3][4].

2,3-Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR): Reduces acetoin to 2,3-
butanediol, a reaction that is often reversible and plays a role in regenerating NAD+[2]. In

Klebsiella, this final step is catalyzed by the product of the budC gene[3][4].

The regulation of this pathway is complex and is influenced by factors such as oxygen

availability, pH, and the intracellular NADH/NAD+ ratio[2][7].
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Fig. 1: Microbial biosynthesis pathway of 2,3-Butanediol from pyruvate.

Quantitative Data on 2,3-Butanediol Production
The following tables summarize the quantitative data for 2,3-BDO production by various wild-

type and engineered microorganisms under different fermentation conditions and using various

feedstocks.

Table 1: 2,3-Butanediol Production by Wild-Type Bacterial Strains
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Microorg
anism

Carbon
Source

Fermenta
tion Mode

Titer (g/L)
Yield
(g/g)

Productiv
ity (g/L/h)

Referenc
e

Klebsiella

pneumonia

e DSM

2026

Glucose Fed-batch 50.9 - - [8]

Klebsiella

oxytoca

ATCC

43863

Glucose Fed-batch 34.1 - - [8]

Klebsiella

oxytoca

FMCC-197

Sucrose/M

olasses
Fed-batch ~115 0.40 1.80 [9]

Bacillus

subtilis

GD5

Sucrose Fed-batch 42.31 0.52 0.33 [2]

Enterobact

er cloacae

SG1

Oat hull

hydrolysate
Batch 37.59 - - [10]

Enterobact

er cloacae

SG1

Spruce

bark

hydrolysate

Batch 26.74 - - [10]

Table 2: 2,3-Butanediol Production by Engineered Microorganisms
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Microor
ganism

Genetic
Modific
ation

Carbon
Source

Ferment
ation
Mode

Titer
(g/L)

Yield
(g/g)

Product
ivity
(g/L/h)

Referen
ce

Klebsiella

pneumon

iae

(mutant)

ldhA and

pflB

deletion

Glucose Batch -

0.49

(92.2% of

theoretic

al)

- [5]

Klebsiella

oxytoca

M1 (AR

overexpr

ession)

Overexpr

ession of

acetoin

reductas

e

Glucose
Fed-

batch
118.5 0.40 - [11]

Escheric

hia coli

(engineer

ed)

Expressi

on of B.

subtilis

pathway

Glucose Batch 11 0.48 - [12]

Saccharo

myces

cerevisia

e

(engineer

ed)

Deletion

of ADH1,

ADH3,

ADH5

Glucose Batch 1.64 0.093 - [7]

Parageo

bacillus

thermogl

ucosidasi

us

(engineer

ed)

Engineer

ed

pathway,

deletion

of

byproduc

t

pathways

Glucose Batch 15.6 - - [13]

Experimental Protocols
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This section provides detailed methodologies for key experiments related to the production and

analysis of 2,3-Butanediol.

Fermentation Protocol for 2,3-Butanediol Production
using Klebsiella oxytoca**
This protocol is adapted from studies on high-yield 2,3-BDO production.

1. Media Preparation:

Seed Culture Medium (LB Medium):

10 g/L Tryptone

5 g/L Yeast Extract

10 g/L NaCl

Adjust pH to 7.0.

Fermentation Medium (Defined Medium):

13.7 g/L K₂HPO₄

2 g/L KH₂PO₄

3.3 g/L (NH₄)₂HPO₄

6.6 g/L (NH₄)₂SO₄

0.25 g/L MgSO₄·7H₂O

0.05 g/L FeSO₄·7H₂O

0.001 g/L ZnSO₄·7H₂O

0.01 g/L MnSO₄·H₂O

0.01 g/L CaCl₂·2H₂O
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0.05 g/L EDTA

Glucose as required (e.g., 60-100 g/L for batch, with feeding for fed-batch).

For enhanced production, supplement with 5 g/L yeast extract and 10 g/L casamino acids.

2. Inoculum Preparation:

Inoculate a single colony of K. oxytoca into 50 mL of LB medium in a 250 mL flask.

Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

3. Fermentation:

Inoculate the fermentation medium with the seed culture to an initial OD₆₀₀ of approximately

0.2.

Fermentation is typically carried out in a bioreactor with the following conditions:

Temperature: 30-37°C.

pH: Maintained at 6.0-7.0 by automatic addition of 5 M NaOH.

Agitation: 200-400 rpm.

Aeration: 1 vvm (air volume per volume of medium per minute).

For fed-batch fermentation, a concentrated glucose solution is fed to maintain the glucose

concentration at a desired level.

Samples are withdrawn periodically for analysis of cell growth (OD₆₀₀) and metabolite

concentrations.
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Fig. 2: General workflow for microbial fermentation of 2,3-Butanediol.

Quantification of 2,3-Butanediol by Gas
Chromatography (GC-FID)
1. Sample Preparation:

Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.

Filter the supernatant through a 0.22 µm syringe filter.
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For some applications, liquid-liquid extraction with a solvent like ethyl acetate may be

performed.

2. GC-FID Analysis:

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

Column: A chiral column is required for separating stereoisomers (e.g., CP-Chirasil-Dex CB).

Carrier Gas: Helium or Nitrogen.

Temperature Program:

Injector Temperature: 250°C.

Detector Temperature: 250°C.

Oven Temperature: Start at 60°C for 1 min, then ramp to 120°C at 10°C/min, followed by a

ramp to 200°C at 40°C/min.

Quantification: Use an external standard curve prepared with known concentrations of 2,3-

BDO.

Cloning of 2,3-Butanediol Biosynthesis Genes in E.
coli**
This is a generalized protocol for expressing the key enzymes for 2,3-BDO production in a host

like E. coli.

1. Gene Amplification:

Amplify the genes encoding α-acetolactate synthase (alsS or budB), α-acetolactate

decarboxylase (alsD or budA), and 2,3-butanediol dehydrogenase (bdhA or budC) from the

genomic DNA of a known producer (e.g., Bacillus subtilis or Klebsiella pneumoniae) using

PCR with primers containing appropriate restriction sites.

2. Vector Preparation:
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Digest an expression vector (e.g., pET series or pUC series) with the corresponding

restriction enzymes.

Dephosphorylate the vector to prevent self-ligation.

3. Ligation:

Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

4. Transformation:

Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning,

BL21(DE3) for expression).

5. Screening and Verification:

Select transformed colonies on antibiotic-containing plates.

Verify the correct insertion by colony PCR and restriction digestion of the plasmid DNA.

Sequence the insert to confirm its identity and integrity.

6. Expression:

Induce protein expression in a suitable E. coli expression host, typically by adding IPTG if

using an inducible promoter.

Confirm protein expression by SDS-PAGE.
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Fig. 3: A generalized workflow for cloning 2,3-BDO biosynthesis genes.

Enzyme Assays
1. α-Acetolactate Synthase (ALS) Assay:

This assay is based on the conversion of the unstable product, α-acetolactate, to acetoin,

which can be colorimetrically detected.

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1

mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

Procedure:

Add the enzyme preparation to the reaction mixture and incubate at 37°C for 10-30

minutes.
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Stop the reaction by adding sulfuric acid.

Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for

color development.

Measure the absorbance at 525 nm.

One unit of activity is defined as the amount of enzyme that produces 1 µmol of acetoin

per minute.

2. 2,3-Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR) Assay:

This assay measures the oxidation of NADH or NADPH coupled with the reduction of

acetoin.

Reaction Mixture: 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH or NADPH,

and 50 mM acetoin.

Procedure:

Add the enzyme preparation to the reaction mixture.

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of

NADH/NADPH.

One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH or

NADPH per minute.

Conclusion
The microbial production of 2,3-Butanediol represents a promising and sustainable alternative

to petrochemical-based synthesis. Significant progress has been made in identifying and

engineering robust microbial strains for high-titer production. This guide provides a foundational

understanding of the key microorganisms, metabolic pathways, and experimental

methodologies essential for researchers and professionals in the field. Further research into

metabolic engineering, fermentation optimization, and downstream processing will continue to

enhance the economic viability of bio-based 2,3-BDO production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b046004#natural-sources-and-producers-of-2-3-
butanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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